molecular formula C16H20N4O B2604971 N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]prop-2-enamide CAS No. 2411198-41-7

N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]prop-2-enamide

Cat. No. B2604971
CAS RN: 2411198-41-7
M. Wt: 284.363
InChI Key: GYMKJXKKYVWLMS-UHFFFAOYSA-N
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Description

The [1,2,4]Triazolo[4,3-a]pyridine structure is a part of various compounds that have been synthesized for their potential antiviral and antimicrobial activities . Some of these compounds have shown promising results in inhibiting the growth of certain cancer cell lines .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-a]pyridine derivatives can be complex and varies based on the specific compound .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[4,3-a]pyridine derivatives can be diverse, depending on the specific compound and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[4,3-a]pyridine derivatives can vary widely depending on the specific compound .

Mechanism of Action

Some [1,2,4]Triazolo[4,3-a]pyridine derivatives have been found to inhibit the growth of certain cancer cell lines by inhibiting the expression of specific proteins .

Safety and Hazards

While some [1,2,4]Triazolo[4,3-a]pyridine derivatives have shown promising results in medical applications, they can also exhibit cytotoxicity at certain concentrations .

Future Directions

The study of [1,2,4]Triazolo[4,3-a]pyridine derivatives is a promising field, with potential applications in the treatment of various diseases. Future research will likely focus on improving the efficacy and safety of these compounds .

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-15(21)17-16(9-5-3-6-10-16)12-14-19-18-13-8-4-7-11-20(13)14/h2,4,7-8,11H,1,3,5-6,9-10,12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMKJXKKYVWLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCCC1)CC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)acrylamide

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